1-Cyclopropyl-4-iodobenzene
Overview
Description
1-Cyclopropyl-4-iodobenzene is an organic compound with the molecular formula C9H9I. It consists of a benzene ring substituted with an iodine atom and a cyclopropyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-4-iodobenzene can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 4-iodobromobenzene . This reaction typically occurs under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound often involves large-scale cross-coupling reactions using similar methodologies. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzenes.
Cross-Coupling: Various substituted cyclopropylbenzenes.
Oxidation: Cyclopropylbenzoic acids and related compounds.
Scientific Research Applications
1-Cyclopropyl-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-iodobenzene depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile. The cyclopropyl group can influence the reactivity and stability of the intermediates formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclopropylbenzene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
4-Iodotoluene: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Uniqueness
1-Cyclopropyl-4-iodobenzene is unique due to the presence of both the cyclopropyl group and the iodine atom. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-cyclopropyl-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDRVFGCDMLCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390801 | |
Record name | 1-cyclopropyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57807-27-9 | |
Record name | 1-cyclopropyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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